molecular formula C17H21NO2.HCl B1662573 Nisoxetine hydrochloride CAS No. 57754-86-6

Nisoxetine hydrochloride

Cat. No. B1662573
CAS RN: 57754-86-6
M. Wt: 307.8 g/mol
InChI Key: LCEURBZEQJZUPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nisoxetine was originally synthesized as part of a collaboration between Bryan B. Molloy (a medicinal chemist) and Robert Rathbun (a pharmacologist) in the 1970s . They were searching for potential antidepressant agents that would retain the therapeutic activity of tricyclic antidepressants (TCAs) without undesirable cardiotoxicity and anticholinergic properties . The origins of Nisoxetine can be found within the discovery of fluoxetine (Prozac, by Eli Lilly) .


Molecular Structure Analysis

The empirical formula of Nisoxetine hydrochloride is C17H21NO2 · HCl . The molecular weight is 307.82 . The IUPAC name is (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine .


Chemical Reactions Analysis

Nisoxetine is a potent and selective inhibitor of norepinephrine uptake, where it is about 1000-fold more potent in blocking norepinephrine uptake than that of serotonin .


Physical And Chemical Properties Analysis

Nisoxetine hydrochloride is a solid substance . It is soluble in water to 100 mM . The CAS Number is 57754-86-6 .

Scientific Research Applications

Nisoxetine as a Neuropharmacological Tool

Nisoxetine hydrochloride has been a significant tool in neuropharmacological research. Studies have shown its effectiveness as an inhibitor of uptake into norepinephrine neurons. For instance, Fuller, Snoddy, and Perry (1979) demonstrated that Nisoxetine antagonizes the depletion of norepinephrine in the brain and heart, revealing its potential in studying norepinephrine dynamics in various physiological processes (Fuller, Snoddy, & Perry, 1979).

Investigating Neurotransmitter Uptake

Nisoxetine's ability to inhibit noradrenaline uptake has been extensively used to explore neurotransmitter dynamics. Cheetham et al. (1996) highlighted its use in correlation studies between noradrenaline uptake inhibition and [3H]noradrenaline uptake, aiding in the understanding of neurotransmitter reuptake mechanisms (Cheetham, Viggers, Butler, Prow, & Heal, 1996).

Role in Antidepressant Research

Nisoxetine's potential as an antidepressant has been a key focus in its scientific applications. Lemberger, Terman, Rowe, and Billings (1976) conducted studies on its impact on biogenic amine uptake, contributing valuable insights into its potential antidepressant properties (Lemberger, Terman, Rowe, & Billings, 1976).

Age-Related Neurological Studies

Research by Tejani-butt and Ordway (1992) utilized Nisoxetine to study age-related changes in norepinephrine uptake sites in the human locus coeruleus, revealing important insights into the aging process at a neurochemical level (Tejani-butt & Ordway, 1992).

Exploring Catecholamine Uptake

Wong and Bymaster (1976) investigated the effects of Nisoxetine on catecholamine uptake in various regions of the rat brain. Their findings shed light on the specificity and mechanism of action ofNisoxetine in inhibiting norepinephrine and dopamine uptake, contributing to a deeper understanding of catecholaminergic neurotransmission (Wong & Bymaster, 1976).

Specificity of Nisoxetine in Neurotransmitter Uptake Inhibition

Fuller, Snoddy, and Molloy (1975) conducted comparative studies to evaluate the specificity of Nisoxetine as an inhibitor of norepinephrine uptake. Their research contributed to the understanding of how Nisoxetine differentiates itself from other neurotransmitter uptake inhibitors, highlighting its potential as a more specific tool for studying noradrenergic functions (Fuller, Snoddy, & Molloy, 1975).

Nisoxetine in Sleep Regulation Research

Python, Charnay, Mikolajewski, Merica, and Hilaire (1997) explored the effects of Nisoxetine on sleep parameters in rats, particularly its impact on paradoxical sleep. This study provides insights into the role of noradrenaline in sleep regulation, with implications for understanding sleep disorders and potential therapeutic approaches (Python, Charnay, Mikolajewski, Merica, & Hilaire, 1997).

Safety And Hazards

Nisoxetine hydrochloride is classified as a highly flammable liquid and vapour . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the substance .

properties

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEURBZEQJZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00110037
Record name Nisoxetine hydrochloride
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Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Nisoxetine hydrochloride
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Product Name

Nisoxetine hydrochloride

CAS RN

57754-86-6
Record name Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1)
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Record name Nisoxetine hydrochloride
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Record name Nisoxetine hydrochloride
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Record name NISOXETINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
DT Wong, FP Bymaster - Biochemical pharmacology, 1976 - Elsevier
Nisoxetine inhibits the high affinity uptake of norepinephrine by synaptosomes hypothalamus, brain stem and cerebral cortex of rat brain with inhibitor constants, K i values, of 1, 2 and 6 …
Number of citations: 87 www.sciencedirect.com
RW Fuller, HD Snoddy, KW Perry - Neuropharmacology, 1979 - Elsevier
… Nisoxetine hydrochloride was injected ip at the doses indicated 10 min before wMMT (12.5 … t Nisoxetine hydrochloride (20 mg/kg ip) was injected and a-MMT (at doses indicated) was …
Number of citations: 17 www.sciencedirect.com
M Srebnik, PV Ramachandran… - The Journal of Organic …, 1988 - ACS Publications
… our enantioselective synthesis to Nisoxetine hydrochloride, we have now correlated the … [R]-(+)-Nisoxetine hydrochloride was prepared by a procedure similar to the one used for 4, …
Number of citations: 170 pubs.acs.org
MS Haka, MR Kilbourn - International Journal of Radiation Applications and …, 1989 - Elsevier
… For blocking studies animals were injected via the tail vein with nisoxetine hydrochloride (7 mg/kg, saline solution), 20 min prior to radiotraer injection. Control animals were injected …
Number of citations: 67 www.sciencedirect.com
RW Fuller, SK Hemrick - Journal of Molecular and Cellular Cardiology, 1978 - Elsevier
… bitartrate (2 mgjkg) or nisoxetine hydrochloride (10 mg/kg) was injected ip 2 h before the rats were killed. Rats were forced to exercise for a 3 h period, at the end of which they were …
Number of citations: 19 www.sciencedirect.com
F StaudΕ - Scientific Reports, 2022 - researchgate.net
… Dopamine hydrochloride, norepinephrine hydrochloride, serotonin hydrochloride, sodium L-ascorbate, paroxetine hydrochloride, venlafaxine hydrochloride, nisoxetine hydrochloride, …
Number of citations: 2 www.researchgate.net
HC Jackson, AM Needham, LJ Hutchins… - British journal of …, 1997 - Wiley Online Library
… (+)- Fenfluramine hydrochloride and nisoxetine hydrochloride were purchased from Research Biochemicals International (St Albans, UK). Sibutramine, venlafaxine, nisoxetine and (+)-…
Number of citations: 163 bpspubs.onlinelibrary.wiley.com
S Izenwasser, C Kornetsky - Pharmacology Biochemistry and Behavior, 1989 - Elsevier
… either nisoxetine hydrochloride (Lilly Pharmaceuticals Company) or saline, followed 5 minutes later by a subcutaneous injection of either morphine or saline. Nisoxetine hydrochloride …
Number of citations: 40 www.sciencedirect.com
HD Schmidt, RC Pierce - Behavioural brain research, 2006 - Elsevier
… GBR 12909 dihydrochloride, nisoxetine hydrochloride, fluoxetine hydrochloride and flupenthixol were purchased from Sigma/RBI (St. Louis, MO) and dissolved in sterile 0.9% saline. …
Number of citations: 34 www.sciencedirect.com
B Haenisch, E Drescher, L Thiemer, H Xin… - Naunyn-Schmiedeberg's …, 2012 - Springer
Besides the three antidepressant-sensitive, Na + - and Cl − -dependent monoamine transporters, Na + -independent organic cation transporters (OCTs) are known to transport …
Number of citations: 48 link.springer.com

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